molecular formula C27H33N5O5S B1139193 SID 26681509 CAS No. 958772-66-2

SID 26681509

Número de catálogo: B1139193
Número CAS: 958772-66-2
Peso molecular: 539.65
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SID 26681509, también conocido por su nombre químico N-[(1,1-Dimethylethoxy)carbonyl]-L-triptófano-2-[[(2-etilfenil)amino]-2-oxoethyl]thio]carbonyl]hidrazida, es un potente e irreversible inhibidor de la catepsina L humana. La catepsina L es una enzima proteasa lisosomal que participa en la degradación de proteínas y en diversos procesos celulares. This compound ha demostrado un potencial significativo en la inhibición de la catepsina L con un valor de IC50 de 56 nM .

Mecanismo De Acción

SID 26681509 ejerce sus efectos uniéndose al sitio activo de la catepsina L, inhibiendo su actividad proteasa. La inhibición es reversible y competitiva, y this compound demuestra una inhibición de unión lenta y reversible lenta. Los estudios de acoplamiento molecular han demostrado que this compound interactúa con residuos clave en el sitio activo de la catepsina L, bloqueando el acceso del sustrato y previniendo la degradación de proteínas .

Métodos De Preparación

La síntesis de SID 26681509 implica múltiples pasos, comenzando con la protección del L-triptófano. La ruta sintética incluye los siguientes pasos:

Análisis De Reacciones Químicas

SID 26681509 se somete a varios tipos de reacciones químicas, entre ellas:

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Chemical Profile

  • Chemical Name: N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
  • Molecular Formula: C27H33N5O5S
  • Molecular Weight: 539.65 g/mol
  • IC50 for Cathepsin L: 56 nM (inhibitory concentration for 50% inhibition) .

This compound has demonstrated inhibitory effects against various biological targets:

  • Cathepsin L Inhibition:
    • Potent inhibitor with an IC50 of 56 nM.
    • Exhibits slow-binding kinetics; after preincubation, the IC50 can drop to as low as 1.0 nM .
  • Antimalarial Activity:
    • Inhibits the propagation of Plasmodium falciparum with an IC50 of 15.4 µM.
    • Effective against Leishmania major, showing an IC50 of 12.5 µM .
  • Cardiac Applications:
    • Inhibition of myocardial cathepsin L during reperfusion following myocardial infarction has been shown to improve cardiac function and reduce infarct size .

Parasitology

Case Study: Malaria and Leishmaniasis

  • A study assessed the efficacy of this compound against Plasmodium falciparum and Leishmania major. The compound's ability to inhibit these parasites highlights its potential as a therapeutic agent in treating parasitic infections .
Parasite IC50 (µM)
Plasmodium falciparum15.4
Leishmania major12.5

Cardiology

Case Study: Myocardial Infarction

  • Research indicated that administering this compound in animal models during reperfusion improved cardiac function significantly. The treated group showed a reduction in infarct size compared to controls, suggesting that cathepsin L inhibition may protect cardiac tissue during ischemic events .
Parameter Control Group This compound Group
Infarct Size (%)100%73%
Fractional Shortening (%)DecreasedPreserved

Cancer Research

Case Study: Tumor Microenvironment

  • Recent studies have explored the role of cathepsins in tumor progression and metastasis. By inhibiting cathepsin L with this compound, researchers aim to understand its effects on tumor microenvironment modulation and potential therapeutic outcomes in cancer treatment .

Comparación Con Compuestos Similares

SID 26681509 es único en su alta selectividad y potencia como inhibidor de la catepsina L. Compuestos similares incluyen:

This compound destaca por su inhibición reversible y competitiva, lo que lo convierte en una herramienta valiosa para estudiar la catepsina L y su papel en diversas enfermedades.

Actividad Biológica

SID 26681509 is a potent and reversible inhibitor of human cathepsin L, a lysosomal protease involved in various biological processes, including protein degradation and immune response. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases associated with cathepsin L activity, such as cancer and infectious diseases.

  • Chemical Name : N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide
  • Molecular Formula : C27H33N5O5S
  • Purity : ≥97%

This compound operates as a slow-binding and slowly reversible competitive inhibitor of cathepsin L. Its inhibition mechanism was characterized through kinetic studies, revealing an IC50 value of 56 nM under standard conditions. Notably, preincubation with the enzyme significantly increases its potency, dropping the IC50 to as low as 1.0 nM after 4 hours .

In Vitro Studies

  • Cathepsin L Inhibition :
    • IC50 Values :
      • Immediate mixing: 56 nM
      • After 1 hour preincubation: 7.5 nM
      • After 2 hours preincubation: 4.2 nM
      • After 4 hours preincubation: 1.0 nM .
  • Toxicity Assessment :
    • Non-toxic to human aortic endothelial cells at concentrations up to 100 μM .
    • Exhibited no toxicity in zebrafish models at the same concentration .
  • Antimicrobial Activity :
    • Inhibits Plasmodium falciparum (malaria) with an IC50 of 15.4 μM .
    • Toxic to Leishmania major promastigotes with an IC50 of 12.5 μM .

In Vivo Studies

In vivo experiments demonstrated that this compound does not exhibit toxicity in zebrafish at concentrations up to 100 μM , indicating a favorable safety profile for further development .

Application in Disease Models

Recent studies have highlighted the role of cathepsin L in viral infections, particularly SARS-CoV-2. This compound has been shown to inhibit SARS-CoV-2 pseudovirus entry into human cells, suggesting its potential as a therapeutic agent against COVID-19. In vitro assays indicated that this compound effectively blocked the cleavage activity necessary for viral entry .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value/Description
Target Enzyme Human Cathepsin L
IC50 (Immediate) 56 nM
IC50 (1 hr Preincubation) 7.5 nM
IC50 (2 hr Preincubation) 4.2 nM
IC50 (4 hr Preincubation) 1.0 nM
Toxicity (Human Cells) Non-toxic up to 100 μM
Toxicity (Zebrafish) Non-toxic up to 100 μM
Antimalarial Activity IC50 = 15.4 μM
Leishmanicidal Activity IC50 = 12.5 μM
SARS-CoV-2 Inhibition Significant reduction in viral entry

Propiedades

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does SID 26681509 interact with Cathepsin L and what are the downstream effects of this interaction?

A1: this compound acts as a slow-binding, slowly reversible, competitive inhibitor of human Cathepsin L []. Molecular docking studies using the X-ray crystal structure of papain complexed with a similar inhibitor (CLIK-148) revealed that this compound likely forms critical hydrogen bonds with key active site residues within Cathepsin L, similar to the interactions observed in the papain-inhibitor complex []. This binding interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.

Q2: What is known about the structure-activity relationship (SAR) of this compound and how does modifying its structure affect its activity against Cathepsin L?

A2: While the provided research articles do not delve into detailed SAR studies for this compound, molecular docking studies provided insights into the key structural features responsible for its interaction with Cathepsin L []. These studies highlight the importance of specific hydrogen bonding interactions between the inhibitor and active site residues. Future SAR studies could investigate the impact of modifying different functional groups on the inhibitor's potency, selectivity, and binding kinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.